![molecular formula C7H10 B14435201 5,5-Dimethylbicyclo[2.1.0]pent-2-ene CAS No. 74503-34-7](/img/structure/B14435201.png)
5,5-Dimethylbicyclo[2.1.0]pent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylbicyclo[2.1.0]pent-2-ene: is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol It is characterized by a bicyclic structure containing a three-membered ring fused to a four-membered ring, with two methyl groups attached to the five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,1-dimethylcyclopropane with a suitable reagent can lead to the formation of the desired bicyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistent yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features make it a potential candidate for the development of novel pharmaceuticals and biologically active molecules.
Industry: In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, leading to the desired chemical or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Bicyclo[2.1.0]pentane: Another bicyclic compound with a similar structure but without the methyl groups.
Cyclopropane derivatives: Compounds containing cyclopropane rings with various substituents.
Uniqueness: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene is unique due to the presence of two methyl groups on the five-membered ring, which can influence its reactivity and stability. This structural feature distinguishes it from other bicyclic compounds and cyclopropane derivatives .
Eigenschaften
| 74503-34-7 | |
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
5,5-dimethylbicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C7H10/c1-7(2)5-3-4-6(5)7/h3-6H,1-2H3 |
InChI-Schlüssel |
HEINDVMVDRYAJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


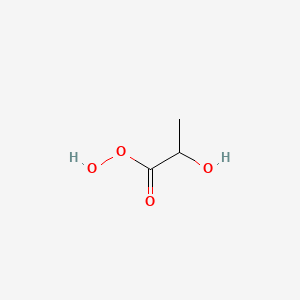

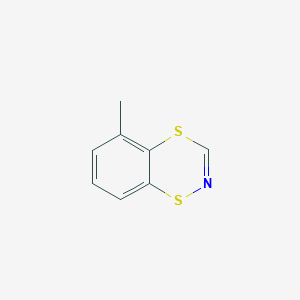

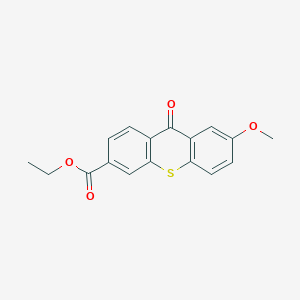
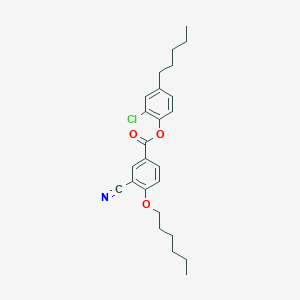
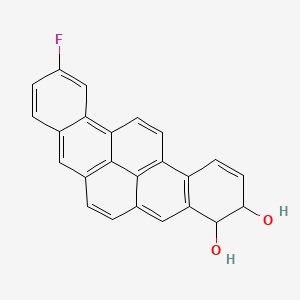
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)


